molecular formula C16H10ClNO4 B1664757 (7R)-5-chloro-3-phenyl-7,8-dihydrofuro[2,3-g][1,2]benzoxazole-7-carboxylic acid CAS No. 107804-48-8

(7R)-5-chloro-3-phenyl-7,8-dihydrofuro[2,3-g][1,2]benzoxazole-7-carboxylic acid

Cat. No. B1664757
CAS RN: 107804-48-8
M. Wt: 315.71 g/mol
InChI Key: RVKIPRIYUGLRFF-GFCCVEGCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AA-193 involves several key steps:

Industrial Production Methods

Industrial production of AA-193 follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (7R)-5-chloro-3-phenyl-7,8-dihydrofuro[2,3-g][1,2]benzoxazole-7-carboxylic acid involves multiple steps including protection, functionalization, and coupling reactions.", "Starting Materials": ["Phenol", "2-chlorobenzoic acid", "4-hydroxybenzaldehyde", "ethyl acetoacetate", "chloroacetyl chloride", "sodium hydroxide", "sodium borohydride", "acetic anhydride", "acetic acid", "triethylamine", "p-toluenesulfonic acid", "thionyl chloride", "pyridine", "methylamine"], "Reaction": ["Protection of phenol with acetic anhydride and triethylamine to form acetate", "Benzoxazole formation by reaction of 4-hydroxybenzaldehyde with methylamine", "Functionalization of 2-chlorobenzoic acid with chloroacetyl chloride and sodium hydroxide to form acid chloride", "Coupling of acetate-protected phenol with acid chloride to form protected benzophenone intermediate", "Reduction of benzophenone intermediate with sodium borohydride to form benzhydrol intermediate", "Functionalization of benzhydrol intermediate with thionyl chloride and pyridine to form benzyl chloride intermediate", "Coupling of benzyl chloride intermediate with benzoxazole intermediate to form final product, (7R)-5-chloro-3-phenyl-7,8-dihydrofuro[2,3-g][1,2]benzoxazole-7-carboxylic acid"] }

CAS RN

107804-48-8

Molecular Formula

C16H10ClNO4

Molecular Weight

315.71 g/mol

IUPAC Name

(7R)-5-chloro-3-phenyl-7,8-dihydrofuro[2,3-g][1,2]benzoxazole-7-carboxylic acid

InChI

InChI=1S/C16H10ClNO4/c17-11-6-9-13(8-4-2-1-3-5-8)18-22-14(9)10-7-12(16(19)20)21-15(10)11/h1-6,12H,7H2,(H,19,20)/t12-/m1/s1

InChI Key

RVKIPRIYUGLRFF-GFCCVEGCSA-N

Isomeric SMILES

C1[C@@H](OC2=C(C=C3C(=C21)ON=C3C4=CC=CC=C4)Cl)C(=O)O

SMILES

C1C(OC2=C(C=C3C(=C21)ON=C3C4=CC=CC=C4)Cl)C(=O)O

Canonical SMILES

C1C(OC2=C(C=C3C(=C21)ON=C3C4=CC=CC=C4)Cl)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

5-chloro-7,8-dihydro-3-phenylfuro(2,3-g)1,2-benzisoxazole-7-carboxylic acid
AA 193
AA-193

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7R)-5-chloro-3-phenyl-7,8-dihydrofuro[2,3-g][1,2]benzoxazole-7-carboxylic acid
Reactant of Route 2
(7R)-5-chloro-3-phenyl-7,8-dihydrofuro[2,3-g][1,2]benzoxazole-7-carboxylic acid
Reactant of Route 3
(7R)-5-chloro-3-phenyl-7,8-dihydrofuro[2,3-g][1,2]benzoxazole-7-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(7R)-5-chloro-3-phenyl-7,8-dihydrofuro[2,3-g][1,2]benzoxazole-7-carboxylic acid
Reactant of Route 5
(7R)-5-chloro-3-phenyl-7,8-dihydrofuro[2,3-g][1,2]benzoxazole-7-carboxylic acid
Reactant of Route 6
(7R)-5-chloro-3-phenyl-7,8-dihydrofuro[2,3-g][1,2]benzoxazole-7-carboxylic acid

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